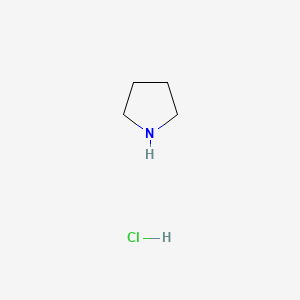

pyrrolidine hydrochloride

Description

Historical Context and Evolution of Pyrrolidine (B122466) Chemistry

The chemistry of nitrogen-containing heterocyclic compounds, including pyrrolidine, has been a subject of scientific inquiry for a considerable time due to their diverse biological and medicinal importance. bohrium.com The pyrrolidine ring system, also known as tetrahydropyrrole, is a core structure in many naturally occurring alkaloids found in plants. tandfonline.comnih.gov Prominent examples include nicotine, found in tobacco leaves, and hygrine, which is present in coca leaves. wikipedia.orgdictionary.com The amino acids proline and hydroxyproline (B1673980) are also structural derivatives of pyrrolidine. wikipedia.org

The evolution of pyrrolidine chemistry has been significantly driven by the quest to synthesize these natural products and their analogues. Early laboratory syntheses often involved the treatment of 4-chlorobutan-1-amine (B1590077) with a strong base. wikipedia.org Over the years, synthetic methodologies have become increasingly sophisticated, with the development of cascade reactions and stereoselective synthesis methods to create optically pure pyrrolidine derivatives. wikipedia.orgmdpi.com A notable industrial preparation method involves the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) under high temperature and pressure in the presence of a catalyst. wikipedia.org The continuous development of new synthetic routes, such as the photo-promoted ring contraction of pyridines, underscores the ongoing importance of accessing the pyrrolidine skeleton for drug discovery and development. osaka-u.ac.jp

Significance of the Pyrrolidine Moiety in Synthetic Chemistry

The pyrrolidine moiety is a cornerstone in modern medicinal chemistry and synthetic organic chemistry. tandfonline.com Its five-membered saturated ring structure provides a three-dimensional scaffold that is highly valuable in drug design. nih.govresearchgate.net This non-planar ring allows for the efficient exploration of pharmacophore space and contributes to the stereochemistry of a molecule, which can significantly influence its biological activity. nih.govresearchgate.net

The versatility of the pyrrolidine scaffold is evident in its presence in a wide array of FDA-approved drugs. tandfonline.com It is a key structural component in pharmaceuticals with diverse therapeutic applications, including antiviral, anticancer, anti-inflammatory, and antidiabetic agents. bohrium.comtandfonline.com For instance, the pyrrolidine ring is found in drugs such as Captopril, an antihypertensive, and Anisomycin, an antibiotic. tandfonline.commdpi.com

Beyond its role as a structural component of bioactive molecules, the pyrrolidine framework is widely employed in asymmetric synthesis. Pyrrolidine derivatives serve as highly effective organocatalysts and chiral auxiliaries in a variety of chemical reactions, including Michael additions and aldol (B89426) reactions. researchgate.net These catalysts facilitate the enantioselective formation of complex chiral molecules, making them indispensable tools in modern organic synthesis.

Role of Pyrrolidine Hydrochloride as a Fundamental Chemical Entity

Pyrrolidine hydrochloride serves as a stable and convenient form of pyrrolidine for use in various chemical processes. As a hydrochloride salt, it is typically a white, crystalline solid that is more easily handled and stored compared to the free base, which is a colorless to pale yellow liquid with a strong, unpleasant odor. chemicalbook.com The hydrochloride salt form also enhances its solubility in aqueous solutions. vulcanchem.com

In synthetic chemistry, pyrrolidine hydrochloride is a key reagent and building block. It is frequently used in the synthesis of more complex molecules, particularly in the pharmaceutical industry. chemicalbook.com For example, it can be used in the preparation of substituted pyrrolidines through reactions at the nitrogen or carbon atoms. The compound can act as a nucleophile in various reactions, and its derivatives are instrumental in designing enzyme inhibitors and receptor ligands.

Furthermore, pyrrolidine hydrochloride plays a role in catalysis. Pyrrolidine-based organocatalysts, often generated in situ from the hydrochloride salt, are pivotal in asymmetric synthesis. nih.gov The hydrochloride salt can also be a precursor for generating the active catalyst in various transformations, highlighting its fundamental role as a starting material in modern chemical research. google.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-2-4-5-3-1;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLZCOCSZQNREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123-75-1 (Parent) | |

| Record name | Pyrrolidine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025150612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00179826 | |

| Record name | Pyrrolidine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25150-61-2 | |

| Record name | Pyrrolidine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25150-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025150612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrrolidine Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94N92BZG67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation of Pyrrolidine Hydrochloride and Its Derivatives

Established Synthetic Routes to Pyrrolidine (B122466) Hydrochloride

The synthesis of pyrrolidine hydrochloride, a stable and crystalline salt of the cyclic secondary amine pyrrolidine, is accomplished through various established chemical routes. These methods often involve the initial synthesis of the pyrrolidine ring followed by conversion to its hydrochloride salt.

Reduction-Based Syntheses (e.g., from pyrrole (B145914) derivatives)

A primary method for synthesizing the pyrrolidine ring is through the reduction of pyrrole, its aromatic precursor. The high electron density of the pyrrole ring makes partial reduction challenging, but complete reduction to pyrrolidine is readily achievable. nih.govwikipedia.org

Mild reduction of pyrrole using zinc and acetic acid can yield 3-pyrroline (B95000) (2,5-dihydropyrrole). uop.edu.pk However, catalytic hydrogenation is typically employed for the complete saturation of the pyrrole ring to form pyrrolidine. uop.edu.pk For instance, trifluoroacylated pyrroles can be converted to their corresponding pyrrolidine derivatives via Pd/C-mediated hydrogenation under acidic conditions in high yields. researchgate.net

A notable reduction method is the Knorr-Rabe partial reduction, which utilizes zinc under acidic conditions to produce 3-pyrrolines from electron-rich pyrroles. nih.gov While this method can be problematic due to over-reduction to pyrrolidine, careful control of reaction conditions, such as temperature, can limit this side reaction. nih.gov The reduction of highly substituted pyrrole systems through heterogeneous catalytic hydrogenation can afford functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net

The industrial preparation of pyrrolidine often involves the catalytic dehydrogenation of pyrrolidine, which is the reverse of the reduction synthesis. wikipedia.org

Cyclization Reactions Leading to Pyrrolidine Ring Formation

The formation of the pyrrolidine ring can be achieved through various cyclization reactions. Industrially, pyrrolidine is synthesized by reacting 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a cobalt- and nickel-oxide catalyst. wikipedia.org In the laboratory, a common method involves the treatment of 4-chlorobutan-1-amine (B1590077) with a strong base, leading to intramolecular cyclization. wikipedia.org

Palladium(II)-catalyzed aerobic oxidative cyclization of alkenes with tethered tert-butanesulfinamides provides a route to enantiopure 2,5-disubstituted pyrrolidines. nih.gov This method represents the first reported examples of metal-catalyzed addition of sulfinamide nucleophiles to alkenes. nih.gov

Another approach involves the cyclization of acyclic compounds. For instance, the enantioselective synthesis of the natural product Anisomycin features the cyclization of an alcohol using sodium hydride in dimethylformamide (DMF) to form the Boc-protected pyrrolidine ring. nih.gov

Salt Formation and Purification Strategies

Once the pyrrolidine free base is synthesized, it is converted to its hydrochloride salt to enhance stability, solubility, and ease of handling. This is typically achieved by treating the free base with hydrochloric acid (HCl). The HCl can be in the form of a concentrated aqueous solution, a gas, or dissolved in a polar solvent like ethanol (B145695) or isopropanol. smolecule.comevitachem.comorgsyn.org

The choice of solvent is critical as it influences the crystal morphology and purity of the resulting salt. smolecule.com For instance, the purification of [R-(R,S)]-β-methyl-α-phenyl-1-pyrrolidineethanol involves the formation of its HCl salt to remove non-amine organic impurities. orgsyn.org The process often involves dissolving the crude product in a suitable solvent, adding HCl, and then allowing the hydrochloride salt to precipitate. orgsyn.org The precipitated salt is then isolated by filtration, washed with a solvent to remove any remaining impurities, and dried under reduced pressure. orgsyn.org

Crystallization of the hydrochloride salts can be a challenging purification step, especially when separating compounds with similar boiling points, such as 3-pyrroline and pyrrolidine, and can lead to significant product loss. orgsyn.org Optimization of crystallization conditions, such as slow cooling rates and seeding with pre-formed crystals, can improve crystal size and purity while reducing nucleation time. smolecule.com

Advanced and Stereoselective Synthesis of Pyrrolidine Hydrochloride Precursors

The development of advanced synthetic methods has enabled the stereoselective synthesis of pyrrolidine precursors, which is crucial for the production of chiral drugs and other biologically active molecules. These methods often employ chiral auxiliaries, chiral catalysts, or enantioselective reactions to control the stereochemistry of the final product. nih.govnumberanalytics.com

Asymmetric Approaches Leveraging Chiral Auxiliaries and Catalysts

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com For example, tert-butylsulfinamide has been used as a chiral auxiliary in the asymmetric synthesis of chiral pyrrolidines bearing an all-carbon quaternary stereocenter at the 3-position. nih.govorganic-chemistry.org This method, involving oxetane (B1205548) desymmetrization, provides excellent diastereoselectivity under mild conditions. organic-chemistry.org

Chiral catalysts, which can be either metal-based or organic molecules (organocatalysts), are highly efficient in inducing stereoselectivity. numberanalytics.com Chiral phosphoric acids have emerged as powerful catalysts in the asymmetric synthesis of pyrrolidines. organic-chemistry.orgwhiterose.ac.uk For example, a chiral phosphoric acid catalyst combined with a 2-naphthalenesulfonyl-protected amine has been used for the asymmetric induction in the synthesis of pyrrolidines via oxetane desymmetrization. organic-chemistry.org

Organocatalysis, in general, has become a prominent strategy for the enantioselective synthesis of substituted chiral pyrrolidines. mdpi.com Chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers, are effective in promoting various transformations in an enantioselective manner. mdpi.comrsc.orgresearchgate.net

The table below summarizes some of the chiral catalysts and auxiliaries used in the asymmetric synthesis of pyrrolidine precursors.

| Catalyst/Auxiliary | Reaction Type | Key Features |

| tert-Butylsulfinamide | Oxetane Desymmetrization | Excellent diastereoselectivity, mild conditions. organic-chemistry.org |

| Chiral Phosphoric Acid | Oxetane Desymmetrization, Aza-Michael Cyclization | Excellent enantioselectivity, good functional group tolerance. organic-chemistry.orgwhiterose.ac.uk |

| Diarylprolinol Silyl Ethers | Organocatalysis | Efficient in various enantioselective transformations. mdpi.com |

| (R)-TRIP | Kinetic Resolution | High enantiomeric excess and selectivity factor. whiterose.ac.uk |

| Ag₂CO₃ | [3+2] Cycloaddition | High regio- and diastereoselectivity. acs.org |

Enantioselective Cyclizations (e.g., Intramolecular Aza-Michael Reactions)

The intramolecular aza-Michael reaction is a powerful carbon-nitrogen bond-forming reaction used to prepare nitrogen-containing heterocycles like pyrrolidines. rsc.orgwhiterose.ac.ukresearchgate.net The development of enantioselective versions of this reaction has been a significant area of research.

Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed to catalyze highly enantioselective intramolecular aza-Michael additions. rsc.org For instance, the reaction of enone carbamates catalyzed by a chiral phosphoric acid provides an efficient route to enantio-enriched 2-substituted pyrrolidines. rsc.org This methodology can be combined with other reactions, such as cross-metathesis, in a domino sequence to further enhance synthetic efficiency. rsc.org

The "clip-cycle" strategy is an innovative approach that involves "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate via an alkene metathesis reaction. whiterose.ac.uk The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk This method is versatile and can be used to synthesize a range of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. whiterose.ac.uk

The table below provides examples of enantioselective cyclization reactions for the synthesis of pyrrolidine precursors.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |

| Intramolecular Aza-Michael Addition | Chiral Phosphoric Acid | Enone Carbamates | 2-Substituted Pyrrolidines | High |

| "Clip-Cycle" Reaction | Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amines and thioacrylate | 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines | High |

| Kinetic Resolution via Aza-Michael Cyclization | (R)-TRIP | Racemic 2- and 3-substituted cyclization precursors | Enantioenriched Chiral Pyrrolidines | up to 90% |

Strategies for Controlling Diastereoselectivity and Enantiomeric Purity

The synthesis of pyrrolidine derivatives with specific stereochemistry is of paramount importance, given their prevalence in biologically active molecules and chiral catalysts. Control over diastereoselectivity and enantiomeric purity is achieved through various sophisticated synthetic strategies, including the use of chiral auxiliaries, asymmetric catalysis, and stereoselective cyclization reactions.

Chiral Auxiliaries: One established method involves the use of a chiral auxiliary, a molecule temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. Oppolzer's chiral sultam, for example, has been effectively used to direct asymmetric 1,3-dipolar cycloadditions, enabling the synthesis of chiral 3,4-syn substituted pyrrolidine moieties with a high degree of stereocontrol. lookchem.com Similarly, tert-butylsulfinamide can serve as a chiral auxiliary, facilitating the diastereoselective synthesis of enantioenriched pyrrolidines under mild conditions with an Indium triflate catalyst. smolecule.com After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral product. lookchem.com

Asymmetric Catalysis: The development of chiral catalysts has revolutionized the enantioselective synthesis of pyrrolidines. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Metal-Based Catalysts: Palladium(II) complexes, in conjunction with chiral ligands like iPrQuinox, catalyze the enantio- and diastereoselective synthesis of pyrrolidines through a process involving intramolecular nucleopalladation. Current time information in Bangalore, IN. Chiral Iridium catalysts have been used for the annulation of racemic diols and primary amines to produce a wide range of enantioenriched pyrrolidines. nih.gov Silver acetate (B1210297), when complexed with cinchona alkaloids such as hydroquinine, serves as a novel catalyst for asymmetric [3+2] cycloadditions to create highly substituted chiral pyrrolidines. nih.gov

Organocatalysis: Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the enantioselective synthesis of pyrrolidines. smolecule.comvulcanchem.comgoogle.com They can catalyze intramolecular aza-Michael cyclizations of N-protected bis-homoallylic amines to form 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivity. vulcanchem.comgoogle.com Bifunctional squaramide organocatalysts are effective in cascade aza-Michael/Michael addition reactions to produce highly functionalized chiral pyrrolidines with excellent diastereoselectivities and enantioselectivities. nih.gov

Stereoselective Reactions: The inherent mechanisms of certain reactions can be exploited to control stereochemistry.

1,3-Dipolar Cycloadditions: This is a classic and extensively studied method for constructing the pyrrolidine ring. nih.gov The reaction between an azomethine ylide and a dipolarophile can be rendered highly stereoselective through the use of chiral catalysts or auxiliaries, controlling the stereochemistry at multiple positions of the resulting ring. lookchem.comnih.govthieme-connect.com

Oxetane Desymmetrization: This novel strategy provides access to chiral pyrrolidines bearing a challenging all-carbon quaternary stereocenter at the 3-position. smolecule.com The process involves the intramolecular cyclization of a 3,3-disubstituted oxetane tethered to an amine nucleophile, with stereocontrol achieved using either a chiral auxiliary or a chiral phosphoric acid catalyst. smolecule.com

Aza-Michael Cyclization: The intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system is a key strategy. vulcanchem.comnih.gov When catalyzed by a chiral entity like a phosphoric acid, this cyclization proceeds with high enantioselectivity. vulcanchem.comgoogle.com

The choice of strategy often depends on the desired substitution pattern and the available starting materials. These methods provide a powerful toolkit for accessing the vast and structurally diverse family of chiral pyrrolidine derivatives.

Table 1: Selected Catalytic Systems for Asymmetric Pyrrolidine Synthesis

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Pd(CH₃CN)₂Cl₂ / iPrQuinox | Intramolecular Cyclization | Forms complex pyrrolidines with high enantio- and diastereoselectivity. Current time information in Bangalore, IN. |

| In(OTf)₃ / tert-butylsulfinamide | Oxetane Desymmetrization | Employs a chiral auxiliary for excellent diastereocontrol under mild conditions. smolecule.com |

| Chiral Phosphoric Acid (CPA) | Aza-Michael Cyclization | Organocatalytic approach for high enantioselectivity in spiropyrrolidine synthesis. vulcanchem.comgoogle.com |

| Chiral Iridacycle Complex | Borrowing Hydrogen Annulation | Accesses enantioenriched pyrrolidines directly from racemic diols and primary amines. nih.gov |

| Silver Acetate / Hydroquinine | [3+2] Cycloaddition | The alkaloid acts as both a ligand and a base to control stereochemistry. nih.gov |

| Squaramide | Cascade Aza-Michael/Michael | Bifunctional organocatalyst for synthesizing trisubstituted pyrrolidines with high stereocontrol. nih.gov |

Derivatization Strategies Utilizing Pyrrolidine Hydrochloride as a Building Block

Pyrrolidine hydrochloride serves as a stable, solid precursor to pyrrolidine, which is a versatile building block for the synthesis of more complex molecules. The secondary amine of the pyrrolidine ring is a key site for derivatization, while the ring carbons can also be functionalized to introduce diverse substituents and stereocenters.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrolidine ring is a nucleophilic center, making it amenable to a variety of substitution reactions once liberated from its hydrochloride salt, typically by treatment with a base.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. A common method is the direct alkylation of pyrrolidine with an alkyl halide (e.g., propargyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net Another approach is reductive amination, which involves the reaction of pyrrolidine with a ketone or aldehyde in the presence of a reducing agent. This method can offer milder conditions and reduce the formation of side products compared to direct alkylation. smolecule.com Microwave-assisted N-alkylation has also been shown to be an efficient and rapid method for synthesizing N-substituted pyrrolidines. mdpi.com

N-Acylation: This reaction introduces an acyl group to the pyrrolidine nitrogen, forming an amide linkage. This is a fundamental transformation in the synthesis of many biologically active compounds. nih.gov N-acylation can be achieved by reacting pyrrolidine with acylating agents such as acyl chlorides or by using standard peptide coupling methods, like the mixed anhydride (B1165640) method. nih.govacs.org These reactions are crucial for creating peptide-like structures and other complex amides containing the pyrrolidine scaffold. acs.org

Functionalization at Ring Positions (e.g., C-2, C-3, C-4, C-5)

Introducing substituents onto the carbon framework of the pyrrolidine ring is essential for creating structural diversity and tuning molecular properties. Various methods have been developed to achieve regioselective functionalization at different positions.

C-2 and C-5 Positions (α-Positions): The positions adjacent to the nitrogen are often activated. Redox-neutral α-C–H functionalization allows for the introduction of aryl groups at the α-position. rsc.org This reaction can proceed via the formation of an iminium ion intermediate, which is then attacked by a nucleophile. rsc.org For α-substituted pyrrolidines, further functionalization often occurs at the less sterically hindered α-position, leading to trans-2,5-disubstituted products. rsc.org

C-3 and C-4 Positions: Functionalizing the C-3 and C-4 positions often requires more specialized strategies. Palladium-catalyzed C(sp³)–H arylation has been successfully employed for the selective synthesis of cis-3,4-disubstituted pyrrolidines. acs.org This method uses a directing group, such as an aminoquinoline amide attached at C-3, to guide the palladium catalyst to the C-4 position with excellent regio- and stereoselectivity. acs.org Multicomponent reactions, such as the [3+2] cycloaddition of azomethine ylides with substituted alkenes, provide a direct route to polysubstituted pyrrolidines, simultaneously installing functionality at the C-3 and C-4 positions. nih.govtandfonline.com The stereochemistry of these positions is often determined by the geometry of the alkene dipolarophile. nih.gov

Table 2: Methodologies for Regioselective Functionalization of the Pyrrolidine Ring

| Position(s) | Method | Reagents/Catalyst | Outcome |

|---|---|---|---|

| C-2 / C-5 | Redox-Neutral α-C–H Arylation | Quinone monoacetal, DABCO | Introduces aryl groups at positions adjacent to nitrogen. rsc.org |

| C-3 / C-4 | 1,3-Dipolar Cycloaddition | Azomethine ylide, substituted alkene | Builds the ring while installing substituents at C-3 and C-4. nih.gov |

| C-4 | Directed C-H Arylation | Pd(OAc)₂, Aminoquinoline (AQ) directing group | Highly regio- and stereoselective arylation at C-4, yielding cis-3,4 products. acs.org |

| C-2, C-3, C-4, C-5 | Multicomponent Reactions | Aldehydes, amino acids, chalcones | One-pot synthesis of polysubstituted pyrrolidines. tandfonline.com |

Synthesis of Polyhydroxylated Pyrrolidine Derivatives

Polyhydroxylated pyrrolidines, also known as azasugars, are an important class of compounds due to their ability to inhibit glycoside-processing enzymes. jlu.edu.cnacs.org Their synthesis requires precise control over multiple stereocenters.

A primary strategy involves the stereoselective dihydroxylation of unsaturated precursors. For instance, α,β-unsaturated lactams derived from (S)-pyroglutamic acid can be dihydroxylated with high stereoselectivity using osmium tetroxide (OsO₄) to create key building blocks. nih.gov Similarly, N-substituted-3-pyrrolines can undergo RuCl₃-catalyzed cis-dihydroxylation to yield meso-3,4-dihydroxypyrrolidines, avoiding the use of the more toxic OsO₄. bme.hu

Another powerful approach starts from readily available chiral pool materials like carbohydrates. Sugars such as D-mannose, D-ribose, or L-fucose serve as starting points for the stereoselective synthesis of new 3,4-dihydroxypyrrolidine derivatives. nih.govrsc.orgresearchgate.net These syntheses often involve key steps like organometallic addition to hemiacetals followed by nucleophilic displacement or conjugate addition of ammonia. rsc.orgresearchgate.net

Mechanistic Investigations of Reactions Involving Pyrrolidine Hydrochloride

Role as a Catalyst or Promoter

Pyrrolidine (B122466) hydrochloride, the salt formed from the secondary amine pyrrolidine and hydrochloric acid, plays a significant role in various organic reactions, not merely as a salt but as an active participant in the catalytic cycle. Its utility stems from its ability to engage in multiple mechanistic pathways, including iminium ion activation, cooperative catalytic effects with its free base form (pyrrolidine), and the facilitation of proton transfer steps. These roles are crucial for the efficiency and outcome of numerous chemical transformations.

A primary role of pyrrolidine and its corresponding hydrochloride salt in catalysis is the activation of carbonyl compounds through the formation of iminium ions. acs.orgnih.gov This activation strategy is fundamental to a broad range of organocatalytic reactions. The process typically begins with the reaction of a secondary amine, such as pyrrolidine, with a carbonyl compound (an aldehyde or ketone) to form a highly reactive iminium ion intermediate. acs.orgnih.gov The presence of an acid, often introduced as the hydrochloride salt of the amine, is generally required to facilitate the formation of these iminium salts. acs.orgnih.gov

The formation of the iminium ion enhances the electrophilicity of the α,β-unsaturated carbonyl compound, making it more susceptible to nucleophilic attack. This is a key principle in many asymmetric Michael-type reactions. acs.orgnih.gov Theoretical and experimental studies have demonstrated that pyrrolidine can efficiently catalyze reactions such as nitrone formation via an iminium ion activation mechanism. acs.orgresearchgate.netacs.org In these cases, pyrrolidine reacts with an aldehyde to generate the iminium ion, which is then attacked by a nucleophile like a hydroxylamine (B1172632). acs.org The stability of these pyrrolidine-derived iminium ions has been the subject of computational studies, which help in understanding their reactivity and the equilibrium between the iminium ions and the starting carbonyl compounds. acs.orgnih.gov

The general mechanism can be summarized as follows:

Iminium Ion Formation: Pyrrolidine reacts with a carbonyl compound in the presence of an acid (like pyrrolidinium (B1226570) chloride) to form a protonated carbinolamine, which then dehydrates to form the electrophilic iminium ion.

Nucleophilic Attack: A nucleophile adds to the β-carbon of the iminium ion.

Hydrolysis and Catalyst Regeneration: The resulting enamine or a related intermediate is hydrolyzed to release the product and regenerate the pyrrolidine catalyst.

This mode of activation is central to the utility of pyrrolidine-based catalysts in modern organic synthesis. mdpi.com

In many reactions, the combination of pyrrolidine and its hydrochloride salt (pyrrolidinium chloride) exhibits a cooperative or synergistic effect that enhances catalytic efficiency. acs.orgacs.org This cooperative effect is particularly evident in reactions where both a base and a catalyst are needed. For instance, in the synthesis of nitrones from N-substituted hydroxylamine hydrochlorides and aldehydes, pyrrolidine acts as both a base to liberate the free hydroxylamine from its salt and as a catalyst for the condensation reaction itself. acs.orgresearchgate.netacs.org

The pyrrolidinium ion, formed from the hydrochloride salt or by the reaction of pyrrolidine with an acid, plays a crucial role alongside the neutral pyrrolidine. This pyrrolidine/pyrrolidinium chloride system can facilitate multiple steps within a catalytic cycle. acs.orgacs.org The pyrrolidinium ion can act as a proton source to activate substrates or intermediates, while the free pyrrolidine can act as a nucleophile or a base. This dual functionality allows for a more efficient catalytic process than if either species were used alone. acs.org

Theoretical, spectroscopic, and experimental studies have confirmed this cooperative effect, showing that it facilitates several steps of the catalytic cycle through proton transfer without deactivating the nucleophile by protonation. acs.orgacs.orgresearchgate.net This balance is key to achieving high yields under mild conditions. acs.org The synergy between the acidic pyrrolidinium ion and the basic/nucleophilic pyrrolidine creates a microenvironment that can promote reactions that are otherwise sluggish.

The pyrrolidinium ion, the conjugate acid of pyrrolidine, is an effective proton donor and can facilitate proton transfer steps that are often rate-limiting in catalytic cycles. acs.orgacs.org In reactions catalyzed by pyrrolidine, the presence of pyrrolidinium chloride ensures a ready source of protons that can participate in the mechanism without the need for a separate acid co-catalyst.

A key example of this is in the formation of nitrones, where the cooperative pyrrolidine/pyrrolidinium chloride effect facilitates proton transfer throughout the catalytic cycle. acs.orgresearchgate.netacs.org This prevents the protonation of the nucleophilic hydroxylamine, which would otherwise hamper its reactivity. acs.org Computational studies have indicated that proton transfer can be actively mediated by the catalyst itself through a proton switch mechanism, rather than just through passive stabilization of anionic intermediates via hydrogen bonding. nih.gov

Cooperative Pyrrolidine/Pyrrolidinium Chloride Effects in Catalysis

Elucidation of Reaction Pathways

Understanding the detailed reaction pathways, including the structures of transition states and the identification of rate-limiting steps, is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions involving pyrrolidine hydrochloride, both computational and experimental techniques have been employed to elucidate these mechanistic details.

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for analyzing the transition states of reactions catalyzed by pyrrolidine and its derivatives. acs.orgnih.govnih.gov These studies provide insights into the geometry and energy of transition states, which helps to explain the observed stereoselectivity and reactivity.

For example, in the context of Michael additions, transition state calculations can rationalize the stereochemical outcome of the reaction. rsc.org The approach of the electrophile to the enamine intermediate, which is formed from the reaction of an aldehyde or ketone with pyrrolidine, can be modeled to determine the lowest energy pathway leading to the observed major diastereomer and enantiomer. rsc.org These models often consider factors like steric hindrance and electronic interactions within the transition state. rsc.org

In the enantioselective oxa-Pictet–Spengler reaction, DFT calculations were used to examine the C-C bond-forming transition state, successfully predicting the observed enantioselectivity. nih.gov Similarly, for Michael additions catalyzed by N-sulfinylpyrrolidine-containing ureas, DFT calculations of the transition states supported the experimental observation that the stereochemistry at the sulfur center had a minimal impact on the reaction outcome. beilstein-journals.org These computational analyses often reveal the subtle non-covalent interactions, such as hydrogen bonding, that play a critical role in stabilizing the favored transition state. mdpi.comnih.gov

| Reaction Type | Catalyst System | Key Findings from Transition State Analysis | Reference |

|---|---|---|---|

| Michael Addition | N-Sulfinylurea with pyrrolidine unit | The lowest Gibbs free energy of activation corresponds to the transition state leading to the major stereoisomer. The configuration of the sulfur stereocenter has a minor influence on the activation energies. | beilstein-journals.org |

| Oxa-Pictet–Spengler Reaction | Indoline HCl salt and bisthiourea | The lowest-energy transition state for C-C bond formation correctly predicted the major enantiomer, with an energy difference that reasonably matched the experimental enantiomeric excess. | nih.gov |

| Michael Addition | Hybrid materials with pyrrolidine units | The proposed mechanism involves the approach of the β-nitrostyrene from the less hindered Si-face of the E-enamine, based on steric shielding and electronic interactions in the transition state. | rsc.org |

Kinetic studies are essential for determining the rate law of a reaction and identifying the rate-limiting step, which is the slowest step in the catalytic cycle. This information is complementary to computational studies and provides experimental validation for proposed mechanisms.

For instance, kinetic investigations of peptide-catalyzed reactions involving pyrrolidine derivatives revealed that the rate-limiting steps were both the reaction of the enamine with the electrophile and the hydrolysis of the resulting imine, rather than the initial formation of the enamine. mdpi.com This finding was crucial for optimizing the catalyst loading. mdpi.com

In the study of the reaction of methyl 4-methoxy-3,5-dinitrobenzoate with pyrrolidine, kinetic analysis showed that the formation of the intermediate complex is base-catalyzed, and its decomposition is first-order in pyrrolidine hydrochloride. lookchem.com This suggests that a proton transfer step is not rapid and that the general acid-catalyzed departure of the leaving group is rate-limiting. lookchem.com

| Reaction | Kinetic Parameter/Observation | Conclusion | Reference |

|---|---|---|---|

| Reaction of Methyl 4-methoxy-3,5-dinitrobenzoate with Pyrrolidine | Rate constant for intermediate formation (k1) = 230 M⁻¹s⁻¹; Ratio kAm/k-1 = 6.0 M⁻¹ | Intermediate formation is catalyzed by base (Dabco). The decomposition of the intermediate is first-order in pyrrolidine hydrochloride, indicating general acid catalysis in the rate-limiting step. | lookchem.com |

| Copper-Catalyzed Intramolecular Alkene Aminooxygenation | Primary KIE (kH/kD) ≈ 0.98; Secondary KIE (kH/kD) ≈ 0.90 | Amine deprotonation is not rate-limiting. The intramolecular cis-addition of the N-Cu bond across the olefin is the rate-determining step. | nih.gov |

| Os(VIII)-Catalyzed Oxidation of 2-Pyrrolidine Carboxylic Acid | First-order kinetics with respect to Os(VIII) and periodate; positive effect for substrate concentration. | A mechanism involving complex formation between the catalyst, substrate, and oxidant is proposed. | lp.edu.ua |

Role of Specific Solvents and Reagents

The efficiency and outcome of reactions involving pyrrolidine, often introduced as its hydrochloride salt, are profoundly influenced by the choice of solvents and supplementary reagents. These components can affect catalyst solubility, reactivity, and the stability of transition states, thereby dictating reaction rates and yields.

In the formation of nitrones from N-substituted hydroxylamine hydrochlorides and aldehydes, pyrrolidine plays a dual role. It first acts as a base to liberate the free hydroxylamine from its hydrochloride salt and subsequently serves as an organocatalyst. acs.orgresearchgate.net Theoretical and experimental studies have revealed a cooperative effect between pyrrolidine and the resulting pyrrolidinium chloride. acs.org This partnership facilitates proton transfer throughout the catalytic cycle without deactivating the hydroxylamine nucleophile via protonation. acs.orgresearchgate.net

The selection of the solvent is critical for reaction performance. For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 2-pyrrolidinone (B116388) derivatives and aliphatic amines, ethanol (B145695) proved to be a superior solvent to glacial acetic acid, leading to a "dramatic increase" in product yield. beilstein-journals.org The solubility of the catalyst is also a key factor; lipophilic substituents on pyrrolidine-based catalysts have been shown to significantly enhance their solubility and reactivity in apolar solvents. mdpi.com Conversely, some reactions benefit from the presence of water. In certain enantioselective direct aldol (B89426) reactions, the addition of a small quantity of water (e.g., 5 mol%) has been observed to improve the reaction rate and, to a lesser extent, the enantioselectivity. mdpi.com

Additives and co-reagents can further modulate the reaction environment. In asymmetric aldol reactions conducted in water, the use of dodecylbenzenesulfonic acid as an additive serves as both an acid promoter and a surfactant, proving essential for achieving excellent yield and stereocontrol. mdpi.com The nature of a metal co-catalyst can also directly impact stereoselectivity. In an electrocatalytic radical ene-yne cyclization to form chlorotrifluoromethylated pyrrolidines, changing the catalyst from Mn(OAc)₃ to Mn(OTf)₂ led to a marginal but distinct increase in the stereoselectivity of the final product. nsf.gov

Table 1: Influence of Solvents and Reagents on Pyrrolidine-Mediated Reactions

| Reaction Type | Solvent/Reagent | Observed Effect | Source |

|---|---|---|---|

| Nitrone Formation | Pyrrolidinium chloride (in situ) | Acts as a cooperative proton transfer agent with pyrrolidine catalyst. | acs.orgresearchgate.net |

| Pyrrolidine-2,3-dione Synthesis | Ethanol vs. Acetic Acid | Ethanol significantly increased the reaction yield compared to glacial acetic acid. | beilstein-journals.org |

| Asymmetric Aldol Reaction | Water (5 mol%) | Improved reaction rate and slightly enhanced enantioselectivity. | mdpi.com |

| Asymmetric Aldol Reaction | Dodecylbenzenesulfonic acid | Acted as both an acid promoter and surfactant in aqueous media. | mdpi.com |

| Radical Ene-Yne Cyclization | Mn(OTf)₂ vs. Mn(OAc)₃ | Mn(OTf)₂ catalyst provided higher stereoselectivity. | nsf.gov |

Stereochemical Control Mechanisms in Pyrrolidine-Mediated Reactions

The efficacy of pyrrolidine and its derivatives as stereoselective catalysts stems from their ability to form a well-defined chiral environment during a reaction. This control is exerted through the induction of new stereocenters by the chiral catalyst and is highly dependent on the catalyst's specific conformation.

Inductions of Stereocenters by Chiral Pyrrolidine Catalysts

Chiral pyrrolidine catalysts achieve asymmetric induction by transiently binding to one or more substrates, thereby creating a chiral intermediate that directs the subsequent bond-forming event. nih.gov A primary mechanism involves the reaction of the secondary amine of the pyrrolidine catalyst with an enolizable carbonyl compound to form a structurally defined chiral enamine. mdpi.com This enamine then reacts with an electrophile. The stereochemical outcome is governed by the specific geometry of this intermediate.

The substituent at the C-2 position of the pyrrolidine ring is crucial for controlling stereoselectivity. nih.gov Functional groups such as carboxylic acids or amides can act as hydrogen-bond donors, coordinating with the electrophile and guiding its approach to one of the two diastereotopic faces of the enamine. mdpi.comnih.gov For example, DFT calculations on aldol reactions catalyzed by pyrimidine-derived prolinamides suggested that the aldehyde is coordinated by two N-H groups via hydrogen bonding, which explains the preferential formation of the anti-isomer. nih.gov

The design of chiral ligands for metal-catalyzed reactions further illustrates this principle. Chiral ligands such as TF-BiphamPhos have been developed to not only coordinate with a metal center (e.g., Cu(I) or Ag(I)) that activates the substrate but also to serve as a hydrogen-bond donor. nih.gov This dual functionality enhances the reactivity of the reaction partner and provides a high degree of stereochemical control in the construction of enantioenriched pyrrolidines. nih.gov In palladium-catalyzed cross-coupling reactions, the use of enantioenriched α-stannylated pyrrolidines allows for the creation of α-arylated products with high enantiospecificity and predictable stereochemistry, demonstrating reagent-controlled stereoretention. nsf.govnih.gov

Conformation Effects on Stereoselectivity

The stereochemical outcome of a pyrrolidine-mediated reaction is intimately linked to the three-dimensional conformation of the five-membered pyrrolidine ring itself. The ring is not planar and exists in puckered conformations, often described as "endo" or "exo" envelope shapes. nih.gov The specific conformation adopted by the catalyst during the transition state can significantly influence the facial selectivity of the reaction. nih.gov

Substituents on the pyrrolidine ring can control and lock its conformation through steric and stereoelectronic effects. nih.gov For example, a fluorine atom at the C-4 position can favor a specific pucker depending on its stereochemistry; trans-4-fluoroproline (B7722503) prefers an exo envelope conformation, while cis-4-fluoroproline favors an endo conformation. nih.gov Bulky substituents can also enforce a particular ring geometry. The introduction of a tert-butyl group at the C-4 position is used to lock the ring into a specific conformation. nih.gov

Table 2: Effect of Pyrrolidine Ring Substitution on Conformation and Stereoselectivity

| Substituent | Position | Stereochemistry | Effect on Conformation | Source |

|---|---|---|---|---|

| Fluorine | C-4 | trans | Favors 'exo' envelope conformation. | nih.gov |

| Fluorine | C-4 | cis | Favors 'endo' envelope conformation. | nih.gov |

| tert-Butyl | C-4 | cis or trans | Locks the ring into a specific, opposite conformation compared to unsubstituted proline. | nih.gov |

| Methyl | C-3 | cis (to C-2 carboxyl) | Steric repulsion favors the 'down' ring conformation. | nih.gov |

| Sulfur (Thiolane ring) | C-4 | N/A | Increases ring strain and decreases selectivity for the 'up' conformation. | nih.gov |

Applications of Pyrrolidine Hydrochloride in Advanced Organic Synthesis

Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, with pyrrolidine (B122466) and its derivatives playing a central role. nih.gov The protonated form, pyrrolidine hydrochloride, often serves as a stable and convenient starting material for generating the active catalytic species.

Catalytic Roles in Conjugate Addition Reactions

Pyrrolidine-derived organocatalysts are highly effective in promoting asymmetric conjugate addition reactions, a fundamental carbon-carbon bond-forming transformation. mdpi.comrsc.org These catalysts, often generated in situ from pyrrolidine hydrochloride, activate carbonyl compounds through the formation of chiral enamines. This activation facilitates the addition of nucleophiles to α,β-unsaturated systems, such as nitroalkenes, with high stereoselectivity. mdpi.combeilstein-journals.org

The development of bifunctional organocatalysts, which incorporate a pyrrolidine unit for enamine formation and a hydrogen-bond donating moiety, has further enhanced the efficiency and selectivity of these reactions. beilstein-journals.org For instance, N-sulfinylurea catalysts bearing a pyrrolidine group have been shown to effectively catalyze the Michael addition of aldehydes to nitroalkenes, achieving high yields and enantioselectivities. beilstein-journals.org The pyrrolidine moiety is essential for the enamine-mediated activation, while the sulfinylurea part activates the nitroalkene through hydrogen bonding. beilstein-journals.org

Research has also explored the use of peptide-based catalysts containing proline (a pyrrolidine carboxylic acid) for challenging conjugate addition reactions. These catalysts have proven effective in the addition of aldehydes to sterically hindered α,β-disubstituted nitroolefins, yielding products with three contiguous stereogenic centers. researchgate.net

Table 1: Examples of Pyrrolidine-Derived Catalysts in Asymmetric Conjugate Addition

| Catalyst Type | Reactants | Product | Key Features |

|---|---|---|---|

| Pyrrolidine Sulfonamide | α,α-disubstituted aldehydes and acyclic unsaturated ketones | Cyclohexenones with two adjacent stereocenters | Multicomponent coupling. mdpi.com |

| N-Sulfinylurea with Pyrrolidine Unit | Aldehydes and nitroalkenes | γ-Nitroaldehydes | Dual activation via enamine and hydrogen bonding. beilstein-journals.org |

| Proline-based Peptides | Aldehydes and α,β-disubstituted nitroolefins | γ-Nitroaldehydes with three stereogenic centers | High stereoselectivity for sterically demanding substrates. researchgate.net |

Participation in 1,3-Dipolar Cycloaddition Reactions (e.g., via azomethine ylides)

Pyrrolidine hydrochloride is a key precursor for the in situ generation of azomethine ylides, which are versatile 1,3-dipoles for the synthesis of pyrrolidine rings through [3+2] cycloaddition reactions. acs.orgnih.gov This method allows for the construction of highly substituted pyrrolidines, often with the creation of multiple stereocenters in a single step. acs.org

The reaction typically involves the condensation of an α-amino acid or its ester (often derived from proline or glycine) with an aldehyde or ketone to form an iminium species, which then undergoes deprotonation to yield the azomethine ylide. metu.edu.trresearchgate.net In many protocols, pyrrolidine itself, generated from its hydrochloride salt, can react with aldehydes to form an iminium ion that subsequently generates an azomethine ylide. mdpi.com These ylides then react with various dipolarophiles, such as alkenes, to produce a diverse range of pyrrolidine-containing scaffolds. nih.gov

The stereochemical outcome of these cycloadditions can be controlled through the use of chiral catalysts or chiral auxiliaries. acs.org Silver acetate (B1210297) is a commonly used catalyst in these transformations, often in conjunction with a chiral ligand, to achieve high diastereo- and enantioselectivity. acs.orgmetu.edu.tr The resulting poly-substituted pyrrolidines are valuable building blocks in organic synthesis and have applications as organocatalysts themselves. acs.org

Ligand Design for Enantioselective Transition Metal Catalysis

The pyrrolidine scaffold is a privileged structure in the design of chiral ligands for enantioselective transition metal catalysis. mdpi.comacs.org Pyrrolidine hydrochloride can serve as a starting material for the synthesis of these sophisticated ligands. The inherent chirality and conformational rigidity of the pyrrolidine ring are key features that contribute to the high levels of stereocontrol observed in metal-catalyzed reactions. nih.gov

A notable class of such ligands are prolinol-based phosphines, which have been successfully employed in copper-catalyzed enantioselective additions of alkynes to aldehydes. nih.govacs.org In these systems, the pyrrolidine ring can participate in noncovalent interactions, such as hydrogen bonding, with the substrate, which helps to organize the transition state and enhance enantioselectivity. nih.govacs.org

Furthermore, chiral ligands incorporating the pyrrolidine motif have been designed to operate through an anion-binding approach in transition metal catalysis. For instance, bis-thiourea ligands containing aryl-pyrrolidine units have been shown to act as effective co-catalysts in ruthenium-catalyzed propargylation reactions, where they are believed to stabilize the transition state through noncovalent interactions. nih.gov The strategic placement of functional groups on the pyrrolidine ring allows for fine-tuning of the ligand's electronic and steric properties, leading to improved catalytic performance. mdpi.com

Integration in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. frontiersin.org Pyrrolidine hydrochloride is frequently utilized as a key building block or precursor in the development of novel MCRs for the synthesis of diverse pyrrolidine scaffolds.

One-Pot Synthesis Strategies for Pyrrolidine Scaffolds

One-pot syntheses that construct the pyrrolidine ring from acyclic precursors are a hallmark of MCRs. Pyrrolidine hydrochloride can be employed as a source of the pyrrolidine ring itself or as a precursor to one of the reactive components. For example, a one-pot, three-component reaction involving an amine, an aldehyde, and sodium diethyl oxaloacetate can lead to the formation of dioxopyrrolidines, which can be further transformed into pyrrolidine-based iminosugars. tandfonline.com

The 1,3-dipolar cycloaddition of azomethine ylides, as mentioned previously, is often conducted as a one-pot, three-component reaction. tandfonline.com For instance, the reaction of isatin, an amino acid (like phenylalanine), and a dienone can lead to complex spiro-pyrrolidine derivatives. tandfonline.com Similarly, the reaction between glycine (B1666218) methyl ester hydrochloride, an aldehyde, and a dipolarophile in the presence of a base can generate highly functionalized pyrrolidines. tandfonline.com These one-pot strategies often allow for the rapid assembly of molecular complexity from simple and readily available starting materials. researchgate.netmdpi.com

Diastereoselective and Enantioselective MCRs involving Pyrrolidine Precursors

Achieving high levels of stereocontrol in MCRs is a significant challenge, but one where pyrrolidine-based precursors have made substantial contributions. Diastereoselective and enantioselective MCRs have been developed for the synthesis of substituted pyrrolidines with multiple stereogenic centers. nih.gov

One approach involves the use of chiral starting materials. For instance, an asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent affords highly substituted pyrrolidine derivatives diastereoselectively, constructing up to three stereogenic centers in a single operation. nih.gov

Another strategy is the use of chiral catalysts in the MCR. Bifunctional phosphonium (B103445) salt catalysts have enabled a highly diastereo- and enantioselective three-component cyclization of exocyclic alkenes with aldehydes and amino esters to produce multiply substituted spiro-pyrrolidine derivatives. researchgate.net Ugi-type MCRs have also been rendered diastereoselective by employing chiral imines derived from the biocatalytic oxidation of meso-pyrrolidines, leading to optically active pyrrolidine-dipeptoids. beilstein-journals.org These examples underscore the power of integrating pyrrolidine chemistry with MCRs to access enantiomerically enriched and complex molecular structures.

Computational and Theoretical Studies on Pyrrolidine Hydrochloride Systems

Reaction Mechanism Simulations and Energetics

Understanding the precise pathway a reaction follows, including the energy required for it to proceed, is fundamental to chemical science. For reactions involving pyrrolidine (B122466), simulations offer a molecular-level view of these processes, clarifying the roles of intermediates and transition states.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the reaction pathways of pyrrolidine-catalyzed reactions. DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying the most favorable routes from reactants to products.

For instance, in the formation of nitrones from N-substituted hydroxylamine (B1172632) hydrochlorides and aldehydes, DFT studies have been crucial. acs.orgresearchgate.net These calculations revealed a cooperative mechanism where pyrrolidine not only catalyzes the reaction via an iminium ion activation but also facilitates proton transfer steps throughout the catalytic cycle. acs.orgresearchgate.net Similarly, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations proposed a detailed reaction mechanism, suggesting that the process is under kinetic rather than thermodynamic control. beilstein-journals.org

Computational studies on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) have used DFT to investigate all stages of the one-pot reaction, including Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. rsc.org DFT has also been employed to study the transamidation of acetamide (B32628) with benzylamine, comparing the catalytic cycles of L-proline and pyrrolidine and highlighting the crucial role of the carboxylic acid group in L-proline for catalytic efficiency. koreascience.kr These theoretical investigations often explore the influence of different solvents by incorporating continuum solvation models (like CPCM or SMD) into the calculations, providing a more accurate picture of the reaction energetics in solution. beilstein-journals.orgacs.org

Table 1: Application of DFT Methods in Pyrrolidine Reaction Mechanisms| DFT Method | System/Reaction Studied | Key Finding |

|---|---|---|

| M06-2X/6-311+G(d,p) | Iminium ion exchange equilibria between various carbonyl compounds and pyrrolidine. acs.org | Quantified the relative stability of different iminium ions, showing conjugation with a double bond provides ~3.5 kcal/mol of stabilization. acs.org |

| B3LYP/6-31G(d) | Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.org | Elucidated the multi-step reaction mechanism and determined that product formation is kinetically favored. beilstein-journals.org |

| B3LYP-D3BJ/6-31G(d,p) | Asymmetric catalysis by aryl pyrrolidine-based H-bond donors. nih.gov | Modeled catalyst-substrate complexes to understand the origins of enantioselectivity in various reactions. nih.gov |

| DFT (unspecified) | Pyrrolidine-catalyzed nitrone formation. acs.orgresearchgate.net | Revealed a dual role for pyrrolidine, acting as both a catalyst for iminium activation and a proton shuttle. acs.orgresearchgate.net |

| DFT (unspecified) | Synthesis of pyrrolidinedione via Nef-type rearrangement. rsc.org | Calculated energy barriers for all reaction stages, identifying the rate-limiting step. rsc.org |

A critical aspect of mechanism elucidation is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. Modeling the geometry and energy of the TS is essential for predicting the reaction rate, as the energy difference between the reactants and the TS defines the activation energy barrier.

Theoretical studies on pyrrolidine systems frequently involve locating and characterizing transition state structures. For example, in the pyrrolidine-catalyzed formation of nitrones, a cooperative pyrrolidinium (B1226570)/pyrrolidine effect was found to facilitate several steps by lowering the energy of the associated transition states for proton transfer. acs.orgresearchgate.net In the synthesis of pyrrolidine-2,3-diones, the activation barrier (ΔG‡) for the key cyclization step was calculated, demonstrating the kinetic feasibility of the proposed pathway. beilstein-journals.org A study on the synthesis of pyrrolidinedione derivatives via a Nef-type rearrangement calculated the energy barrier for the deprotonated nitromethane addition to coumarin to be 21.7 kJ mol⁻¹, while the subsequent proton transfer had a much higher barrier of 197.8 kJ mol⁻¹. rsc.org

These computational predictions are invaluable for understanding reaction selectivity. By comparing the activation barriers of competing pathways, researchers can predict which product will be formed preferentially. For instance, in diastereodivergent syntheses of pyrrolidines, DFT calculations on competing transition states have been used to explain why different catalysts or conditions lead to different stereoisomers. researchgate.net

Table 2: Calculated Activation Energies in Pyrrolidine-Related Reactions| Reaction Stage | System | Calculated Activation Barrier (ΔG‡ or Ea) | Computational Method |

|---|---|---|---|

| Nef-type Rearrangement (O-migration) | Nitromethyl-coumarin adduct | 142.4 kJ mol⁻¹ (water-assisted) rsc.org | DFT |

| Cyclization | Intermediate in pyrrolidinedione synthesis | 11.9 kJ mol⁻¹ rsc.org | DFT |

| Intramolecular H-migration | Intermediate in pyrrolidinedione synthesis | 178.4 kJ mol⁻¹ rsc.org | DFT |

| Intramolecular Nucleophilic Addition | L-proline catalyzed transamidation | 38.24 kcal/mol koreascience.kr | DFT |

| Hydrolysis Reaction | Pyrrolidine catalyzed transamidation | 45.11 kcal/mol koreascience.kr | DFT |

Density Functional Theory (DFT) Calculations for Pathway Elucidation

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its function, particularly in catalysis and biological recognition. The pyrrolidine ring is not planar and can adopt various puckered conformations that rapidly interconvert. Computational methods are essential for studying this flexibility and predicting the preferred shapes of pyrrolidine-containing molecules.

The five-membered pyrrolidine ring typically adopts non-planar "envelope" or "twist" conformations to relieve ring strain. aip.org This phenomenon, known as ring puckering, has been studied extensively using both quantum mechanics and molecular dynamics (MD) simulations. aip.orgnih.govresearchgate.net The two most common puckered states are often described as Cγ-endo and Cγ-exo, which refer to the position of the gamma-carbon relative to a plane defined by the other ring atoms. aip.org

MD simulations can predict the geometry of the pyrrolidine ring, though standard force fields may yield a flatter ring geometry compared to quantum mechanical calculations or experimental X-ray data. nih.govresearchgate.net These simulations reveal that the energy barrier for interconversion between pucker states is related to the maximum puckering angle; a larger angle implies a higher barrier and less frequent transitions. nih.gov Quantum mechanical calculations on β-proline oligopeptides determined that a Cγ-endo pucker is more stable than the Cγ-exo state, with an energy difference of 1.2 kcal·mol⁻¹ in dimethyl sulfoxide (B87167) solution. frontiersin.org

Table 3: Conformational Preferences of the Pyrrolidine Ring| Pyrrolidine Derivative | Favored Pucker | Method | Key Finding |

|---|---|---|---|

| β-Proline oligopeptides | Cγ-endo frontiersin.org | Quantum Mechanics | The Cγ-endo pucker is more stable than Cγ-exo by 1.2 kcal·mol⁻¹ in DMSO. frontiersin.org |

| Proline (general) | Cγ-endo and Cγ-exo aip.org | MD Simulations | The ring continuously interconverts between two preferred puckered states. aip.orgnih.gov |

| 4-trans-Hydroxyproline | Cγ "exo envelope" researchgate.net | Solution/Solid State Analysis | The substituent dictates the preferred ring pucker mode. researchgate.net |

| 4-cis-Hydroxyproline | Cγ "endo twisted envelope" researchgate.net | Solution/Solid State Analysis | The cis-substituent leads to a sterically congested endo conformer. researchgate.net |

In organocatalysis, the conformation of transient intermediates, such as enamines and iminium ions formed from the reaction of pyrrolidine with carbonyl compounds, is critical for determining the stereochemical outcome of the reaction. Computational studies play a pivotal role in predicting the most stable conformations of these elusive species.

Conformational analysis of prolinol-derived enamines has shown that the formation of the enamine forces the pyrrolidine ring to adopt a specific "down" conformation, which is a crucial steric requirement for controlling the approach of the electrophile. unito.it DFT calculations on diarylprolinol silyl (B83357) ether catalysts have been used to determine the conformational behaviors of the corresponding iminium and enamine species. acs.org These calculations help explain how the bulkiness of substituents influences the enantioselectivity and reactivity of the catalysts by controlling the conformation of the active intermediate. acs.orgnih.gov In studies of hydrogen-bond donor catalysts based on aryl pyrrolidine, DFT optimizations are used to find the lowest energy conformers of the catalyst-substrate complexes to probe the origin of enantioselectivity. nih.gov

Studies on Pyrrolidine Ring Pucker and Flexibility

Structure-Reactivity Relationship (SRR) Studies (Chemical Focus)

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's chemical structure to its reactivity. In the context of pyrrolidine hydrochloride and its derivatives, computational approaches are used to establish quantitative and qualitative relationships that can predict the performance of new compounds.

Computational studies have shown a direct link between the electronic properties of pyrrolidine derivatives and their reactivity. For instance, in a series of piperidine (B6355638) nitroxides (structurally related to pyrrolidines), ab initio calculations demonstrated a correlation between the reduction rate of the nitroxide and the computed energy gap between the singly occupied molecular orbital (SOMO) and the lowest unoccupied molecular orbital (LUMO), indicating that electronic factors largely determine the radical's stability. researchgate.net

In the development of inhibitors for enzymes like aminoglycoside 6'-N-acetyltransferase, molecular docking studies are performed on pyrrolidine pentamine derivatives. mdpi.comnih.gov A significant correlation was found between the calculated binding energy (ΔG) from docking and the experimentally observed inhibitory activity, demonstrating the predictive power of computational models. mdpi.com These studies showed that while some parts of the molecular scaffold are essential for activity, modifications at other positions can be varied to optimize properties. mdpi.comnih.gov Similarly, for pyrrolidine-based hydrogen-bond donors in asymmetric catalysis, computational models have been developed that link structural features, such as specific dihedral angles or the steric parameters of substituents, to the observed enantioselectivity of the reaction. nih.gov These SRR models are powerful tools for the rational design of more efficient and selective organocatalysts.

Table 4: Computationally Derived Structure-Reactivity Relationships in Pyrrolidine Systems| System | Structural Feature Modified | Computed Parameter | Observed Effect on Reactivity/Activity |

|---|---|---|---|

| Pyrrolidine Pentamine Inhibitors | Substituents at R1-R5 positions mdpi.comnih.gov | Molecular Docking ΔG mdpi.com | Significant correlation between lower ΔG and higher inhibitory potency. mdpi.com |

| Aryl Pyrrolidine H-Bond Donors | Methyl substitution on pyrrolidine ring nih.gov | Transition State Energy | Methyl substitution imposes conformational restrictions that can enhance enantioselectivity. nih.gov |

| Piperidine/Pyrrolidine Nitroxides | Substituents around N-O moiety researchgate.net | SOMO-LUMO Energy Gap researchgate.net | Correlation between the energy gap and the radical's stability towards reduction. researchgate.net |

| Diarylprolinol Silyl Ether Catalysts | Bulkiness of silyl substituent acs.org | Conformation of Iminium/Enamine Intermediates | Bulky substituents suppress side reactions and control conformation, affecting enantioselectivity. acs.org |

Analysis of Substituent Effects on Chemical Reactivity and Selectivity

The reactivity and selectivity of the pyrrolidine ring are highly sensitive to the nature and position of its substituents. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding and quantifying these effects. acs.org The spatial arrangement of different functional groups can dramatically alter the molecule's conformational preferences, electronic properties, and steric profile, which in turn dictates its behavior in chemical reactions.

Research has shown that substituents at the C-2 position of the pyrrolidine ring can significantly influence the molecule's basicity. nih.gov This is a critical factor in its role as an organocatalyst, where the nitrogen atom's nucleophilicity is key to the catalytic cycle. Computational models have demonstrated that charged substituents, in particular, have a strong effect on basicity. nih.gov

Steric and electronic effects are often intertwined. For instance, the introduction of bulky substituents at the α-position (C-2) of a pyrrolidine catalyst can create a well-defined chiral pocket around the reactive nitrogen center. This steric hindrance is crucial for controlling the facial selectivity of approaching substrates, leading to high enantioselectivity in asymmetric reactions. researchgate.net DFT calculations on the transition states of Michael additions have revealed that while steric interactions between a bulky α-substituent and the reactants are important, other factors like orbital interactions and weak hydrogen bonds also play a vital role in determining the final stereochemical outcome. researchgate.net

Furthermore, the electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can modulate the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This directly impacts the compound's reactivity. For example, studies on N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety showed that electron-withdrawing groups like chlorine can enhance the molecule's electron-accepting affinity, while other substituents can improve its electron-donating capabilities. mdpi.com

Computational analyses have also been used to predict how N-alkyl substituents on the pyrrolidine ring dictate reaction pathways. DFT calculations have successfully explained why N-methyl and N-ethyl pyrrolidines selectively undergo ring-opening reactions with chloroformates, whereas N-benzyl pyrrolidines favor N-dealkylation. acs.org The models showed that the energy barriers of the transition states for these competing pathways are significantly dependent on the identity of the N-alkyl group, with the calculated preferences matching experimental observations. acs.org

| Substituent Type/Position | Observed Effect | Method of Analysis | Impact on Reaction | Reference |

|---|---|---|---|---|

| Bulky α-Substituents (e.g., diarylmethoxymethyl) | Increased steric hindrance around the catalytic site. | DFT Transition State Analysis | Enhances enantioselectivity by controlling the facial approach of the substrate. | researchgate.net |

| N-Alkyl Groups (Methyl, Ethyl vs. Benzyl) | Determines the pathway between ring-opening and N-dealkylation. | DFT Energy Profile Calculation | Selectively yields different product types based on the substituent. | acs.org |

| Charged Substituents at C-2 | Strongly influences the basicity of the pyrrolidine nitrogen. | Computational pKa Prediction | Modulates nucleophilicity and catalytic activity. | nih.gov |

| Electron-Withdrawing/Donating Groups | Alters HOMO-LUMO energy levels and electronic properties. | DFT Frontier Orbital Analysis | Affects the molecule's affinity for electrons and overall reactivity. | mdpi.com |

| Ortho-Aryl Functionalities on Substrates | Induces additional strain in the transition state. | DFT Transition State Modeling | Forces a specific product diastereomer (syn) to be formed exclusively. | nih.gov |

Predicting Reactivity in Asymmetric Catalysis

The power of computational chemistry is particularly evident in the field of asymmetric catalysis, where predicting the stereochemical outcome of a reaction is a primary goal. For pyrrolidine hydrochloride and its derivatives, which are cornerstones of organocatalysis, theoretical models are used to rationalize and, increasingly, to predict enantioselectivity and diastereoselectivity. nih.govnih.gov

The mechanism of many pyrrolidine-catalyzed reactions proceeds through the formation of key intermediates like enamines or iminium ions. nih.govacs.org Computational studies can calculate the relative stabilities of these intermediates and the energy barriers of the transition states leading to different stereoisomeric products. nih.gov By identifying the lowest energy pathway, these models can predict which enantiomer or diastereomer will be preferentially formed. mdpi.com For example, in the proline-catalyzed aldol (B89426) reaction, the stereoselectivity is determined by the geometry of the transition state, which is stabilized by a crucial hydrogen bond. nih.govrsc.org DFT calculations have been used to analyze these transition states for a variety of proline analogs, explaining why certain catalysts are more effective than others. nih.gov

The process often involves several key steps:

Conformational Analysis : The flexible pyrrolidine ring can adopt several conformations (e.g., "up" or "down" puckering). ethz.ch A thorough computational analysis begins by identifying the most stable conformations of the catalyst and its reaction intermediates (e.g., the enamine).

Transition State Modeling : Researchers model the transition states for the reaction of the intermediate with the substrate. For a stereoselective reaction, there will be multiple competing transition states, each leading to a different stereoisomer. nih.gov

Energy Calculation : High-level quantum mechanical methods, such as DFT or coupled-cluster theory, are used to calculate the relative energies of these transition states. mdpi.comethz.ch The difference in activation energy between the two lowest-energy transition states leading to opposite enantiomers allows for a quantitative prediction of the enantiomeric excess (ee).

These theoretical insights have guided the systematic modification of catalysts to improve performance. In one study on the diastereoselective synthesis of 2,5-disubstituted pyrrolidines, DFT analysis provided a model for diastereoinduction that led to the rational selection of a phenoxide ancillary ligand for the iron catalyst, which significantly enhanced selectivity. nih.gov Similarly, data-driven approaches using multivariate regression models can relate computationally derived structural features of aryl pyrrolidine catalysts to experimentally observed enantioselectivity, creating predictive platforms that can accelerate reaction optimization. nih.gov

| Computational Method/Approach | Information Obtained | Application in Pyrrolidine Catalysis | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometries and relative energies of reactants, intermediates, transition states, and products. | Predicting stereoselectivity by comparing activation energies of diastereomeric transition states. | researchgate.netnih.govnih.gov |

| Transition State (TS) Analysis | Identification of key stabilizing/destabilizing interactions (steric, electronic, H-bonds) in the TS. | Explaining the origin of enantioselectivity and guiding catalyst modification. | nih.govrsc.org |